molecular formula C10H8ClN3O B15263536 5-(3-Chlorophenoxy)pyrimidin-2-amine

5-(3-Chlorophenoxy)pyrimidin-2-amine

Cat. No.: B15263536
M. Wt: 221.64 g/mol
InChI Key: KSVYIGXBLWZGFP-UHFFFAOYSA-N
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Description

5-(3-Chlorophenoxy)pyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are six-membered heterocyclic compounds containing nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenoxy)pyrimidin-2-amine typically involves the reaction of 3-chlorophenol with 2-aminopyrimidine. The process can be carried out under various conditions, including the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3). The reaction is usually conducted at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorophenoxy)pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenoxy derivatives, while condensation reactions can produce more complex heterocyclic compounds .

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenoxy)pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of the enzyme, preventing its activity. This inhibition can disrupt cellular processes such as cell division, making it a potential anticancer agent . The compound’s interaction with other biological targets, such as microbial enzymes, can also contribute to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Chlorophenoxy)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a potent kinase inhibitor sets it apart from other pyrimidine derivatives, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C10H8ClN3O

Molecular Weight

221.64 g/mol

IUPAC Name

5-(3-chlorophenoxy)pyrimidin-2-amine

InChI

InChI=1S/C10H8ClN3O/c11-7-2-1-3-8(4-7)15-9-5-13-10(12)14-6-9/h1-6H,(H2,12,13,14)

InChI Key

KSVYIGXBLWZGFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC2=CN=C(N=C2)N

Origin of Product

United States

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